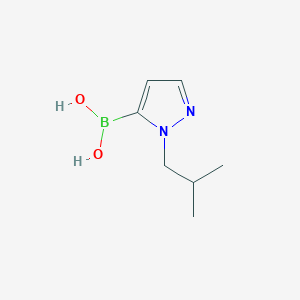

1-Isobutyl-1H-pyrazole-5-boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVFMCUVLDWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465368 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-64-8 | |

| Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS 847818-64-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Information

This compound is a substituted pyrazole derivative featuring an isobutyl group at the N1 position of the pyrazole ring and a boronic acid moiety at the C5 position. This unique structure makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 847818-64-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃BN₂O₂ | [1][5] |

| Molecular Weight | 168.00 g/mol | [1] |

| Synonyms | (1-Isobutyl-1H-pyrazol-5-yl)boronic acid, 2-Isobutyl-2H-pyrazole-3-boronic acid | [3] |

| Physical State | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Synthesis of this compound

The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves the lithiation of an N-substituted pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar pyrazole boronic acid pinacol esters.[6]

Experimental Protocol: Synthesis of a 1-Substituted-1H-pyrazole-5-boronic acid derivative (General Procedure)

Materials:

-

1-Isobutyl-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or another suitable trialkyl borate)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

n-Hexane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-isobutyl-1H-pyrazole (1.0 eq) and anhydrous THF.

-

Cool the reaction mixture to -60°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -50°C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise, again keeping the internal temperature below -50°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane) to yield the this compound pinacol ester.

-

The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester if required.

dot

Caption: General workflow for the synthesis of pyrazole boronic esters.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound (General Procedure)

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Argon gas for inert atmosphere

Procedure:

-

To a Schlenk tube, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the tube with argon three times to establish an inert atmosphere.

-

Add the degassed solvent system to the tube.

-

Seal the tube and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[9]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Role in Drug Discovery: Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs.[11] Pyrazole-containing compounds are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapies.[12][13] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11]

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole-based inhibitors have been developed to target various kinase families, including:

-

Akt (Protein Kinase B): A key node in the PI3K-Akt-mTOR pathway, which is critical for cell survival and proliferation.[11]

-

Aurora Kinases: Essential for cell division (mitosis), and their inhibition can lead to cancer cell death.[11]

-

Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can cause cell cycle arrest.[12]

-

Janus Kinases (JAKs): Involved in cytokine signaling and are important targets in inflammatory diseases and some cancers.[13]

dot

Caption: A simplified representation of a kinase signaling pathway (e.g., PI3K/Akt) and its inhibition by a pyrazole-based inhibitor.[14]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

This information is based on related compounds and should be confirmed with the specific SDS for CAS 847818-64-8.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for the development of novel compounds, particularly in the field of medicinal chemistry. The prevalence of the pyrazole scaffold in clinically approved kinase inhibitors underscores the potential of derivatives of this compound in the discovery of new therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important chemical entity in their work.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 847818-64-8|(1-Isobutyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 847818-64-8,(1-Isobutyl-1H-pyrazol-5-yl)boronic acid [weeiboo.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Isobutyl-1H-pyrazole-5-boronic acid, a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative containing a boronic acid functional group. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier specifications and extrapolated from related compounds.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 847818-64-8 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₃BN₂O₂ | --- |

| Molecular Weight | 168.00 g/mol | [1] |

| Physical Appearance | Solid | General observation for similar compounds |

| Purity | ≥96% | [1] |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| pKa | Data not available | Expected to be in the range of typical boronic acids |

| Solubility | Data not available | Likely soluble in polar organic solvents |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common and plausible method involves the lithiation of 1-isobutyl-1H-pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. This approach is analogous to the synthesis of other pyrazole boronic acids.

Postulated Synthesis Protocol

Reaction Scheme:

-

Lithiation: 1-Isobutyl-1H-pyrazole is reacted with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to deprotonate the C5 position of the pyrazole ring.

-

Borylation: The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Detailed Methodology:

-

To a solution of 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), n-BuLi (1.1 eq) is added dropwise at -78 °C.

-

The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the isobutyl and pyrazole moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Development

Pyrazole moieties are prevalent in many biologically active compounds and approved pharmaceuticals due to their ability to improve metabolic stability and binding affinity.[2] Boronic acids are versatile intermediates, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

This compound serves as a key building block for introducing the 1-isobutylpyrazole scaffold into target molecules. This is particularly relevant in the synthesis of complex organic molecules with potential therapeutic applications.

Role in Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This reaction is fundamental in medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in drug candidates.

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura coupling reaction utilizing a pyrazole boronic acid.

Potential Signaling Pathway Involvement

While there is no direct evidence of this compound itself being active in specific signaling pathways, the pyrazole scaffold is a component of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The synthesis of novel pyrazole-containing compounds using this boronic acid could lead to the discovery of new modulators of kinase signaling pathways.

The diagram below illustrates a simplified, hypothetical logic for how a novel compound synthesized from this building block might be screened for its effect on a generic kinase signaling pathway.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules in the context of drug discovery and development. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to introduce the 1-isobutylpyrazole moiety, a scaffold with potential for biological activity. While detailed physicochemical and biological data for this specific compound are limited, this guide provides a foundational understanding of its properties and applications based on available information and knowledge of related chemical entities. Further research is warranted to fully characterize this compound and explore its potential in the development of novel therapeutics.

References

Spectroscopic Data for 1-Isobutyl-1H-pyrazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data based on closely related analogs, such as 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and established principles of NMR and mass spectrometry for pyrazole and boronic acid derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of analogous structures and are intended to serve as a reference for characterization.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Pyrazole H-3 |

| ~6.4 | d | 1H | Pyrazole H-4 |

| ~4.0 | d | 2H | -CH₂- (isobutyl) |

| ~2.1 | m | 1H | -CH- (isobutyl) |

| ~0.9 | d | 6H | -CH₃ (isobutyl) |

| broad | s | 2H | B(OH)₂ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Pyrazole C-3 |

| ~110 | Pyrazole C-4 |

| C-B bond not typically observed | Pyrazole C-5 |

| ~60 | -CH₂- (isobutyl) |

| ~29 | -CH- (isobutyl) |

| ~20 | -CH₃ (isobutyl) |

Table 3: Expected ¹¹B NMR Data (128 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~28-33 | Trigonal planar boronic acid |

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Type |

| [M+H]⁺ | Molecular Ion (Positive Mode) |

| [M-H]⁻ | Molecular Ion (Negative Mode) |

| [M+Na]⁺ | Sodium Adduct (Positive Mode) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for pyrazole boronic acids and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal standard.

-

-

¹¹B NMR Acquisition:

-

Spectrometer: 128 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence without proton decoupling.

-

Number of Scans: 128-512.

-

Relaxation Delay: 0.5-1 second.

-

Spectral Width: -50 to 50 ppm.

-

Referencing: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external standard (δ 0 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters (Positive and Negative Ion Modes):

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: The instrument should be operated in full scan mode to obtain a survey spectrum of the compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Commercial Availability and Technical Profile of 1-Isobutyl-1H-pyrazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 1-Isobutyl-1H-pyrazole-5-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents through cross-coupling reactions.

Commercial Sourcing

This compound is available from various chemical suppliers, catering to research and development needs. The compound is typically offered in small quantities, with purity levels suitable for laboratory synthesis.

| Supplier | CAS Number | Available Pack Sizes | Purity |

| US Biological Life Sciences | 847818-64-8 | 100mg, 250mg | Highly Purified[1] |

| BLDpharm | 847818-64-8 | Not specified | 96%[2][3] |

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for reaction planning and characterization.

| Property | Value | Source |

| Molecular Formula | C7H13BN2O2 | US Biological Life Sciences[1] |

| Molecular Weight | 168 g/mol | US Biological Life Sciences[1] |

| CAS Number | 847818-64-8 | US Biological Life Sciences, BLDpharm[1][2] |

| Purity | 96% | BLDpharm[3] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, the following sections describe general and representative experimental procedures for the synthesis of related pyrazole boronic acids and their derivatives. These can serve as a foundation for the development of a specific synthesis route.

General Synthesis of a Pyrazole Boronic Acid Pinacol Ester

Boronic acid pinacol esters are common, stable intermediates in organic synthesis. The following is a general procedure for the preparation of an alkylboronic acid pinacol ester, which can be adapted for pyrazole derivatives.

-

Reaction Setup: A multi-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, and an argon inlet is charged with the appropriate pyrazole precursor.

-

Lithiation: The flask is cooled to below -70 °C in a dry ice/acetone bath. A solution of n-butyllithium is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for a specified period at this temperature.

-

Borylation: A boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is added dropwise while keeping the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Workup: The reaction is allowed to warm to room temperature. The solvent is removed in vacuo, and the residue is taken up in a suitable organic solvent like tert-butyl methyl ether. The organic phase is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: After filtering the drying agent, the solvent is evaporated. The crude product can be purified by distillation or column chromatography to yield the pure pyrazole boronic acid pinacol ester.

Representative Procedure for Complexation with a Pyrazole

This procedure outlines the synthesis of a four-coordinate boron complex from a pyrazole and a boronic acid, which is relevant for studying the coordination chemistry of these compounds.[4]

-

Reactant Mixture: A solution of the pyrazole substrate (1.0 mmol), the desired boronic acid (3.0 mmol), and a base such as K3PO4 (3.0 mmol) is prepared in a solvent like 1,4-dioxane (10 mL).[4]

-

Reaction Conditions: The reaction mixture is heated to reflux at 100 °C for 20 hours.[4]

-

Extraction: After cooling, the solvent is removed by evaporation. The crude residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[4]

-

Purification: The solvent is removed under vacuum, and the final product is purified by column chromatography on silica gel.[4]

Visualizations

The following diagrams illustrate a conceptual workflow for the synthesis of a pyrazole boronic acid and a representative signaling pathway where such a compound might act as an inhibitor.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. 847818-64-8|(1-Isobutyl-1H-pyrazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Pyrazole Boronic Acids: A Technical Guide to the Safe Handling of 1-Isobutyl-1H-pyrazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS No. 847818-64-8). As a specialized reagent in chemical synthesis and drug discovery, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This document compiles and extrapolates data from closely related analogs to provide a comprehensive safety framework in the absence of a dedicated Safety Data Sheet (SDS) for the specified compound.

Compound Identification and Properties

Table 1: Physicochemical Properties of Analogous Pyrazole Boronic Acid Derivatives

| Property | Data for Analogous Compounds | Source |

| Molecular Formula | C7H13BN2O2 | [1] |

| Physical State | Solid (powder or crystalline powder) | [2] |

| Melting Point | 67-71 °C (for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester) | |

| InChI Key | ZNPDFJXJVSSPFF-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

Based on GHS classifications for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Table 2: GHS Hazard Statements for Analogous Pyrazole Boronic Acids

| Hazard Class | Hazard Statement | Signal Word | Representative Analog(s) | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | (1-Isobutyl-1H-pyrazol-4-yl)boronic acid, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | [1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester | [3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester | [3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester | [3] |

| Flammable Liquid and Vapor (Applies to pinacol ester form in solution) | H226: Flammable liquid and vapor | Warning | 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester | [3][4] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper storage and disposal procedures.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

-

Eye Protection: Chemical safety goggles or a face shield.[4][5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[5]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] It is recommended to store it under an inert atmosphere as some boronic acids are sensitive to moisture.[6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Spill and Disposal Procedures

In the event of a spill, avoid dust generation. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7] The affected area should be cleaned thoroughly. All waste materials must be disposed of in accordance with local, state, and federal regulations.[4]

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. | [4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [5] |

Experimental Protocols and Reactivity

While specific experimental protocols for this compound are not detailed in the available literature, pyrazole boronic acids are commonly used as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[4]

General Experimental Workflow for Use in Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for using a pyrazole boronic acid in a Suzuki-Miyaura coupling reaction, emphasizing the key safety and handling steps.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. H27036.03 [thermofisher.com]

- 3. 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Biological Activity Screening of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth overview of the screening of pyrazole derivatives for their anticancer, anti-inflammatory, and antimicrobial properties. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the research and development of novel pyrazole-based therapeutics.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrazolo[4,3-c]pyridine derivative 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |

| Pyrazolo[4,3-c]pyridine derivative 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |

| Benzimidazole-pyrazole hybrid 7 | A549 (Lung) | 0.15 | Colchicine/CA-4 | Not Specified |

| Benzimidazole-pyrazole hybrid 7 | HeLa (Cervical) | 0.33 | Colchicine/CA-4 | Not Specified |

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |

| Polysubstituted pyrazole 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 |

| Fused pyrazole derivative 50 | HepG2 (Liver) | 0.71 | Erlotinib/Sorafenib | 10.6 / 1.06 |

| Pyrazolone-pyrazole derivative 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3a | PC-3 (Prostate) | 1.22 | Doxorubicin/Sorafenib | 0.932 / 1.13 |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3i | PC-3 (Prostate) | 1.24 | Doxorubicin/Sorafenib | 0.932 / 1.13 |

Key Molecular Targets and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting specific molecular pathways crucial for tumor growth and survival.

EGFR and VEGFR-2 are key tyrosine kinases involved in tumor progression and angiogenesis.[1][3] Dual inhibition of these receptors is a promising strategy in cancer therapy.[1] Certain pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[1]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by pyrazole derivatives.

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

A similar mechanism of inhibition applies to the VEGFR-2 pathway, where pyrazole derivatives block the receptor, thereby inhibiting downstream signaling that leads to angiogenesis.

Tubulin is a critical protein for cell division, and its polymerization is essential for the formation of the mitotic spindle. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates the mechanism of tubulin polymerization inhibition.

Caption: Mechanism of tubulin polymerization inhibition by pyrazole derivatives.

Experimental Protocols: Anticancer Activity Screening

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6][7]

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Pyrazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).[8]

-

Incubate the plate for 24-48 hours.[8]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

The following diagram outlines the workflow for the MTT assay.

Caption: General workflow for an MTT cytotoxicity assay.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9]

Data Presentation: In Vitro Anti-inflammatory Activity

The table below presents the in vitro COX inhibitory activity of selected pyrazole derivatives. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-558 | 10 | 0.0053 | >1900 |

| Thymol-pyrazole hybrid 8b | Not Specified | Not Specified | 316 |

| Thymol-pyrazole hybrid 8g | Not Specified | Not Specified | 268 |

| Hybrid pyrazole 5u | 45.23 - 204.51 (range) | 1.79 | 74.92 |

| Hybrid pyrazole 5s | 45.23 - 204.51 (range) | 2.51 | 72.95 |

Experimental Protocols: Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole derivatives against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor solution

-

Arachidonic acid (substrate)

-

Pyrazole derivative stock solution (in DMSO)

-

Known COX-1 and COX-2 inhibitors (for positive controls)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the COX enzymes, probe, and cofactor in the assay buffer according to the manufacturer's instructions.

-

-

Assay Reaction Setup:

-

To each well, add the assay buffer, cofactor solution, and probe.

-

Add the test compounds at various concentrations. Include a vehicle control (DMSO) and positive controls (selective COX-1 and COX-2 inhibitors).

-

-

Enzyme Addition:

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[9]

-

-

Reaction Initiation:

-

Initiate the reaction by adding arachidonic acid to all wells.[9]

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[10]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration to determine the IC50 values for COX-1 and COX-2.

-

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[11][12]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin |

| Tethered thiazolo-pyrazole 17 | MRSA | 4 | Not Specified |

| Pyrazole-thiazole hybrid 10 | Not Specified | 1.9-3.9 | Not Specified |

| Pyrazolo-enaminone 3h | E. coli | 20 | Not Specified |

| Indazole 2 | Staphylococcus aureus | <128 | Not Specified |

| Pyrazoline 9 | Staphylococcus aureus | <128 | Not Specified |

Experimental Protocols: Antimicrobial Activity Screening

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Objective: To determine the MIC of pyrazole derivatives against selected microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 1.5 x 10^8 CFU/mL for bacteria)[13]

-

Incubator

Procedure:

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.[13]

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

This guide provides a foundational understanding of the methodologies involved in screening pyrazole derivatives for their biological activities. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the nature of the pyrazole derivatives under investigation.

References

- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 1-Isobutyl-1H-pyrazole-5-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Significance and Application

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful and versatile method is widely used in the pharmaceutical and fine chemical industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[2]

The pyrazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its unique structure imparts metabolic stability and allows for diverse substitution patterns, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] Compounds containing the pyrazole ring often function as potent enzyme inhibitors, such as kinase inhibitors in oncology or COX-2 inhibitors for inflammation.[5][7]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Isobutyl-1H-pyrazole-5-boronic acid with various aryl and heteroaryl halides. The resulting substituted pyrazole derivatives are valuable building blocks for the synthesis of novel drug candidates and molecular probes.

Applications in Drug Discovery

The synthesis of substituted pyrazoles via Suzuki-Miyaura coupling is a key strategy in drug discovery. The isobutyl-pyrazole moiety can serve as a core scaffold to which various functional groups are attached, enabling the exploration of structure-activity relationships (SAR).

-

Oncology: Many pyrazole derivatives act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) kinases, which are critical targets in cancer therapy.[6][7] The coupling of this compound with diverse (hetero)aryl halides allows for the rapid generation of compound libraries to screen for potent and selective kinase inhibitors.

-

Inflammation: The pyrazole structure is central to selective COX-2 inhibitors like Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[5][7] Synthesizing novel analogues can lead to compounds with improved efficacy or side-effect profiles.

-

Infectious Diseases: The pyrazole nucleus has been incorporated into agents with antibacterial and antifungal properties.[4][5] The Suzuki-Miyaura reaction facilitates the creation of derivatives to combat drug-resistant pathogens.

Below is a conceptual diagram illustrating the role of pyrazole derivatives in therapeutic development.

Caption: From chemical synthesis to potential drug candidates.

Suzuki-Miyaura Coupling: Reaction Protocol

This section details a general protocol for the coupling of this compound with a representative aryl bromide.

Reaction Scheme:

(Note: Image is a placeholder for the chemical reaction scheme)

(Note: Image is a placeholder for the chemical reaction scheme)

Table 1: Recommended Reaction Components & Conditions

| Component | Recommended Reagents / Conditions | Molar Equiv. | Purpose |

| Boronic Acid | This compound | 1.2 - 1.5 | Nucleophilic boron source |

| Organic Halide | Aryl or Heteroaryl Bromide/Iodide | 1.0 | Electrophilic coupling partner |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), or modern G2/G3 precatalysts (e.g., XPhos Pd G2) | 0.01 - 0.05 | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid |

| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | - | Reaction medium |

| Temperature | 80 - 110 °C | - | Provides activation energy |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation |

Table 2: Representative Yields with Various Aryl Bromides

The following table provides expected yields based on literature precedents for similar pyrazole substrates.[9][10] Actual yields may vary depending on the specific substrate and optimized conditions.

| Aryl Bromide Partner | Substituent Type | Expected Yield (%) | Notes |

| 4-Bromoanisole | Electron-Donating (EDG) | 85 - 95% | Generally high reactivity and good yields. |

| 4-Bromobenzonitrile | Electron-Withdrawing (EWG) | 80 - 92% | EWGs can enhance the reactivity of the aryl halide. |

| 1-Bromo-4-(trifluoromethyl)benzene | Strong EWG | 75 - 90% | High yields are typical. |

| 2-Bromopyridine | Heteroaryl | 70 - 88% | Good yields; catalyst choice can be critical to avoid inhibition. |

| 1-Bromo-2,4-dimethylbenzene | Sterically Hindered | 65 - 80% | Bulky ligands (e.g., XPhos) may be required to achieve high conversion. |

Detailed Experimental Protocol

This protocol describes the coupling of this compound (1.2 equiv.) with 4-bromoanisole (1.0 equiv.).

Materials & Reagents:

-

This compound

-

4-Bromoanisole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water (degassed)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and PdCl₂(dppf) (0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (2 mL) via syringe.

-

Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen.

-

Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the complex, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions utilizing pyrazole boronic acids. The synthesis of functionalized pyrazole derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3][4] This document outlines key reaction types, presents quantitative data for reaction optimization, provides step-by-step experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Pyrazole-Based Drug Discovery

The pyrazole moiety is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[5] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile method for the synthesis of complex pyrazole derivatives from pyrazole boronic acids and their corresponding coupling partners.[6] These reactions are instrumental in the development of novel therapeutics, particularly in the field of oncology where pyrazole-containing molecules have shown significant promise as inhibitors of various protein kinases.[1][2][3][4]

Data Presentation: Reaction Yields and Biological Activity

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions with pyrazole substrates and the biological activity of the resulting compounds.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids. [7]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |

| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |

| 5 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |

| Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. |

Table 2: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 3f | JAK1 | 3.4 | [2] |

| Compound 3f | JAK2 | 2.2 | [2] |

| Compound 3f | JAK3 | 3.5 | [2] |

| Afuresertib | Akt1 | 1.3 (Ki = 0.08) | [1] |

| Compound 6 | Aurora A | 160 | [1] |

| Compound 18 | Chk2 | 41.64 | [1] |

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrazole with a boronic acid.

Signaling Pathway: JAK-STAT Inhibition by Pyrazole Derivatives

This diagram illustrates the inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors, a common mechanism of action for pyrazole-containing anticancer drugs.[2][8]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 1-Isobutyl-1H-pyrazole-5-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry. Its utility lies in the versatile reactivity of the boronic acid moiety, primarily in palladium-catalyzed cross-coupling reactions, and the pharmacological significance of the pyrazole scaffold. The pyrazole ring is a common feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets and its favorable metabolic properties. The isobutyl group at the N1 position can provide advantageous lipophilicity and steric interactions within protein binding pockets.

These application notes provide an overview of the potential uses of this compound in the synthesis of kinase inhibitors, specifically targeting the Janus kinase (JAK) family, and include detailed experimental protocols for its application in drug discovery workflows.

Application 1: Synthesis of Pyrazole-Based Janus Kinase (JAK) Inhibitors

Background:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[1][3] Consequently, JAKs have emerged as important therapeutic targets for the development of small molecule inhibitors.

Utility of this compound:

The pyrazole scaffold is a key component of several potent JAK inhibitors.[4][5] this compound can be utilized as a key intermediate in the synthesis of novel JAK inhibitors through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an appropriate aryl or heteroaryl partner, allowing for the construction of complex molecular architectures designed to fit into the ATP-binding site of JAKs.

Hypothetical Kinase Inhibitor Synthesis Workflow:

The following diagram illustrates a general workflow for the synthesis of a hypothetical pyrazole-based JAK inhibitor using this compound.

References

Application of Pyrazole Boronic Acids in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole boronic acids and their derivatives have emerged as a pivotal class of synthons in modern drug discovery. The unique chemical architecture of these compounds, featuring a versatile pyrazole core coupled with a reactive boronic acid moiety, offers medicinal chemists a powerful toolkit for the construction of complex molecular entities. The pyrazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. Simultaneously, the boronic acid group, often protected as a pinacol ester, serves as a key functional handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This dual functionality makes pyrazole boronic acids invaluable building blocks in the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.

Key Applications in Drug Discovery

Pyrazole boronic acids are instrumental in the development of a diverse range of therapeutic agents. Their application spans multiple fields, primarily driven by their utility as versatile intermediates in the synthesis of targeted therapies.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors. The pyrazole scaffold can effectively occupy the ATP-binding site of kinases, and the boronic acid functionality allows for the facile introduction of various substituents to enhance potency and selectivity.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-containing compounds against various kinases and cancer cell lines.

| Compound Reference | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| Compound 1 | JAK1 | <10 | - | - |

| Compound 2 | JAK2 | 12.61[1][2] | - | - |

| Compound 3 | JAK3 | 15.80[1][2] | - | - |

| Compound 4 | Aurora A | 160 | HCT116 (colon) | 0.39[3] |

| Compound 5 | Aurora A | - | MCF-7 (breast) | 0.46[3] |

| Compound 6 | FGFR1 | 46 | NCI-H520 (lung) | 0.019 |

| Compound 7 | FGFR2 | 41 | SNU-16 (gastric) | 0.059 |

| Compound 8 | FGFR3 | 99 | KATO III (gastric) | 0.073 |

| Compound 9 | CDK2 | 450 | HepG2 (liver) | - |

| Compound 10 | CDK2 | 460 | MCF-7 (breast) | - |

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Compound 11 | HCT-116 (colon) | 1.1[3] |

| Compound 12 | Huh-7 (liver) | 1.6[3] |

| Compound 13 | MCF-7 (breast) | 3.3[3] |

| Compound 14 | WM 266.4 (melanoma) | 0.12[3] |

| Compound 15 | MCF-7 (breast) | 0.16[3] |

| Compound 16 | B16-F10 (melanoma) | 0.49[3] |

| Compound 17 | MCF-7 (breast) | 0.57[3] |

| Compound 18 | A549 (lung) | 4.94[3] |

| Compound 19 | SiHa (cervical) | 4.94[3] |

| Compound 20 | HepG2 (liver) | 2.09[3] |

Modulators of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory cascades, such as cyclooxygenases (COX) and lipoxygenases (LOX). More recently, the focus has shifted to the modulation of cytokine signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Reference | Target/Assay | IC50 (µM) |

| Compound 21 | COX-2 Inhibition | 0.26[3] |

| Compound 22 | Lipoxygenase Inhibition | 80[4] |

| Compound 23 | IL-6 Suppression | 9.562[5][6][7] |

| Compound 24 | ACE Inhibition | 123[8] |

Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of this process. The JAK/STAT signaling pathway plays a central role in orchestrating these neuroinflammatory responses. Pyrazole boronic acid-based inhibitors of JAK kinases are therefore being investigated as potential neuroprotective agents. By suppressing the activation of microglia and the subsequent release of pro-inflammatory cytokines, these compounds may slow disease progression.

Experimental Protocols

Synthesis of Pyrazole-4-boronic acid pinacol ester

This protocol describes a general method for the synthesis of a key pyrazole boronic acid intermediate.

Workflow for Synthesis of Pyrazole-4-boronic acid pinacol ester

Caption: Synthetic workflow for pyrazole-4-boronic acid pinacol ester.

Methodology:

-

Step 1: Protection of Pyrazole: To a solution of 1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate 1-Boc-pyrazole.

-

Step 2: Halogenation: Dissolve 1-Boc-pyrazole in a solvent like acetonitrile (ACN). Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Isolate the 1-Boc-4-halopyrazole product.

-

Step 3: Miyaura Borylation: In a reaction vessel, combine the 1-Boc-4-halopyrazole, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane. Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After cooling, the reaction is worked up to yield 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Step 4: Deprotection: The Boc protecting group can be removed by heating the intermediate in a suitable solvent or by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to afford the final product, pyrazole-4-boronic acid pinacol ester. Purify the product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole boronic acid derivatives against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrazole boronic acid test compound in 100% DMSO.

-

Perform a serial dilution of the test compound in assay buffer to achieve the desired concentration range.

-

Prepare a solution of the target kinase in assay buffer.

-

Prepare a solution containing the kinase-specific substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase.

-

-

Assay Procedure (384-well plate format):

-

Add the serially diluted test compound to the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the kinase solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, LanthaScreen™, or similar assays). These assays typically measure the amount of ADP produced, which is proportional to kinase activity.

-

Incubate as required by the detection kit.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway

JAK/STAT Signaling Pathway in Neuroinflammation

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. In the context of the central nervous system, this pathway is a key regulator of neuroinflammation.

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway in neuroinflammation and its inhibition by pyrazole boronic acids.

Pathway Description:

-

Cytokine Binding: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), bind to their specific receptors on the surface of microglia and astrocytes.

-

JAK Activation: This binding event brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation and Dimerization: Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes encoding various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and inducible nitric oxide synthase (iNOS).

-

Inhibition by Pyrazole Boronic Acids: Pyrazole boronic acid-based JAK inhibitors act by blocking the ATP-binding site of JAKs, thereby preventing their phosphorylation and activation. This disruption of the JAK/STAT signaling cascade leads to a reduction in the production of inflammatory mediators, thus exerting a neuroprotective effect.

Conclusion

Pyrazole boronic acids represent a highly valuable and versatile class of molecules in the drug discovery arsenal. Their utility as synthetic building blocks, coupled with the inherent biological activity of the pyrazole scaffold, has led to their successful application in the development of targeted therapies for a range of diseases. The ability to fine-tune their properties through synthetic modifications makes them promising candidates for the continued discovery of novel and effective medicines. The protocols and data presented herein provide a foundational guide for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Isobutyl-1H-pyrazole-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The versatility of the pyrazole scaffold makes it a privileged structure in the design of novel therapeutic agents. 1-Isobutyl-1H-pyrazole-5-boronic acid is a valuable building block for the synthesis of such bioactive molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

This document provides detailed protocols and application notes for the use of this compound in the synthesis of a representative bioactive molecule, a potential p38 MAPK inhibitor. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses, and its inhibition is a promising strategy for the treatment of various inflammatory diseases.

Synthetic Workflow for a Representative p38 MAPK Inhibitor

The following diagram illustrates the general workflow for the synthesis of a potential p38 MAPK inhibitor using a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for a bioactive pyrazole derivative.

Experimental Protocol: Synthesis of a Representative Bioactive Pyrazole

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a substituted aryl halide.

Materials:

-

This compound

-

Substituted aryl halide (e.g., 4-bromo-2-fluoropyridine)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv), the substituted aryl halide (1.1 mmol, 1.1 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

-

Stir the reaction mixture at 90 °C for 6-12 hours (or irradiate in a microwave reactor at 120 °C for 30-60 minutes), monitoring the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bioactive pyrazole derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a series of bioactive pyrazole derivatives using the protocol described above.

| Coupling Partner (Aryl Halide) | Product | Yield (%) | Purity (%) |

| 4-Bromo-2-fluoropyridine | 5-(2-Fluoropyridin-4-yl)-1-isobutyl-1H-pyrazole | 85 | >98 |

| 2-Bromo-5-chloropyrimidine | 5-(5-Chloropyrimidin-2-yl)-1-isobutyl-1H-pyrazole | 78 | >97 |